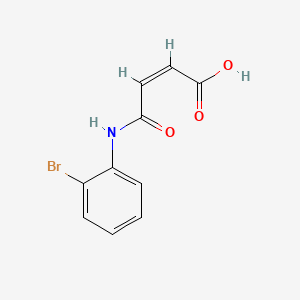

N-(2-Bromophenyl)maleamic acid

Description

Contextualization within N-Substituted Maleamic Acids Research

N-substituted maleamic acids are a well-established class of organic compounds that serve as crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, most notably maleimides. srce.hrmdpi.comtandfonline.com The general method for their preparation involves the reaction of a primary amine with maleic anhydride (B1165640). srce.hrtandfonline.com This reaction is typically a two-step process where the N-substituted maleamic acid is first formed and then subsequently cyclized to the corresponding maleimide (B117702). srce.hrmdpi.com

The properties and reactivity of N-substituted maleamic acids can be tuned by altering the substituent on the nitrogen atom. This has led to extensive research into a wide array of these compounds with different aryl and alkyl substituents. ucl.ac.benih.gov The study of these derivatives is important for understanding structure-activity relationships and for developing new materials and biologically active molecules. ucl.ac.beijert.org For instance, research has been conducted on various N-aryl maleimides, which are synthesized from their corresponding maleamic acids. mdpi.comtubitak.gov.tr

Significance as a Precursor in Synthetic Chemistry

The primary significance of N-(2-Bromophenyl)maleamic acid lies in its role as a precursor for the synthesis of N-(2-bromophenyl)maleimide. tandfonline.com Maleimides are a class of compounds with a broad range of applications, including in polymer chemistry as monomers and in medicinal chemistry due to their biological activities. srce.hrucl.ac.be

The synthesis of N-arylmaleimides from N-arylmaleamic acids is a common and important transformation in organic chemistry. mdpi.comrsc.org This process, known as cyclodehydration, is typically achieved by heating the maleamic acid in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297). srce.hrtandfonline.com The resulting maleimides can then be used in various chemical reactions, including Diels-Alder reactions and as Michael acceptors.

Furthermore, the bromine substituent on the phenyl ring of this compound offers an additional site for chemical modification. This allows for the introduction of other functional groups through cross-coupling reactions, further expanding the synthetic utility of this compound and its derivatives.

Current Research Trajectories and Knowledge Gaps

Current research involving N-substituted maleamic acids and their maleimide derivatives continues to explore new synthetic methodologies and applications. For example, there is ongoing research into more efficient and environmentally friendly methods for the cyclization of maleamic acids. google.com

Structure

3D Structure

Properties

CAS No. |

59652-95-8 |

|---|---|

Molecular Formula |

C10H8BrNO3 |

Molecular Weight |

270.08 g/mol |

IUPAC Name |

4-(2-bromoanilino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C10H8BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |

InChI Key |

CJHBOIXAXNGQNF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Bromophenyl Maleamic Acid and Its Derivatives

Direct Synthesis of N-(2-Bromophenyl)maleamic Acid

The primary route for synthesizing this compound involves the reaction of an amine with an anhydride (B1165640). This method is a common and straightforward approach for the formation of maleamic acids.

Reaction of Maleic Anhydride with 2-Bromoaniline (B46623)

The synthesis of this compound is typically achieved through the acylation of 2-bromoaniline with maleic anhydride. iosrjournals.orggoogle.com This reaction is a standard method for preparing N-substituted maleamic acids. google.com The process involves the nucleophilic attack of the amino group of 2-bromoaniline on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid. researchgate.net

The reaction is generally carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). iosrjournals.orgijert.org For instance, one procedure involves stirring a mixture of 2-bromoaniline and maleic anhydride in DMF at room temperature. ijert.org Another common approach is to react the aniline (B41778) with maleic anhydride in THF. iosrjournals.org

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include reaction time, temperature, and the choice of solvent.

Studies on similar syntheses of N-substituted maleamic acids have shown that the reaction conditions can significantly impact the outcome. For example, in the synthesis of N-carboxymethyl maleamic acids, it was found that conducting the reaction at room temperature for two hours resulted in the highest yield. core.ac.uk Increasing the reaction time beyond this did not lead to a higher yield, and increasing the temperature was found to potentially decrease the yield due to the increased solubility of the product in the solvent. core.ac.uk

In a specific example for a related compound, N-(2-Nitrophenyl)maleamic acid, the reaction of nitroaniline and maleic anhydride in DMF was stirred for three hours at 25°C, resulting in a 70% yield after purification. ijert.org The reaction mixture is often poured into crushed ice to precipitate the product, which is then collected by filtration and can be further purified by recrystallization from a suitable solvent like methanol. ijert.org

Table 1: Reaction Conditions for the Synthesis of N-substituted Maleamic Acids

| Reactants | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| 2-Bromoaniline, Maleic Anhydride | THF | Not specified | Not specified | Not specified | iosrjournals.org |

| 2-Nitroaniline, Maleic Anhydride | DMF | 25 | 3 | 70 | ijert.org |

| Glycine, Maleic Anhydride | Acetic Acid | Room Temp. | 2 | ~97 | core.ac.uk |

| Aniline, Maleic Anhydride | Toluene | 60 | 1 | Not specified | google.com |

Conversion to N-(2-Bromophenyl)maleimide

This compound can be converted to N-(2-Bromophenyl)maleimide through a cyclodehydration reaction. lew.ro This process involves the removal of a water molecule to form the cyclic imide structure.

Cyclodehydration Mechanisms and Pathways

The cyclodehydration of N-substituted maleamic acids is a standard method for the synthesis of N-maleimide derivatives. lew.ro The reaction can proceed through different pathways, often influenced by the reaction conditions and the nature of the substituents. Theoretical studies using Density Functional Theory (DFT) have shown that the cyclodehydration of maleamic acids in the presence of acetic anhydride occurs in two stages, with the formation of a mixed anhydride as an intermediate. lew.roresearchgate.net From this intermediate, the reaction can proceed to form either the maleimide (B117702) or the isomaleimide, with the maleimide being the thermodynamically favored product. lew.roresearchgate.net

Simple heating is a common method for the cyclodehydration of N-substituted maleamic acids. lew.ro This thermal approach can be performed directly on the maleamic acid or by the direct fusion of the corresponding anhydride and amine without isolating the intermediate maleamic acid. lew.ro The temperature for thermal cyclodehydration can vary widely, from around room temperature up to a point below the decomposition temperature of the reactants and products. google.com However, at lower temperatures (e.g., below 25°C), the reaction can be very slow. google.com Computational studies have determined the activation energies for the ring-closure reaction of compounds like N-phenylmaleamic acid. researchgate.net

Various dehydrating agents and catalysts are employed to facilitate the cyclodehydration under milder conditions, which helps to avoid decomposition and other unwanted side reactions. lew.ro

A widely used method involves heating the maleamic acid with a mixture of acetic anhydride and sodium acetate (B1210297) . google.comfrontiersin.org This combination is particularly effective for the preparation of N-aryl substituted maleimides. google.com In a specific procedure, gentle heating of the maleamic acid with acetic anhydride and sodium acetate can lead to the formation of the corresponding imide. frontiersin.org

The use of organic tertiary amines , such as triethylamine (B128534), in conjunction with an anhydride of a saturated lower fatty acid (like acetic anhydride) can lead to a practically instantaneous cyclodehydration reaction. google.com The process involves admixing the maleamic acid, the tertiary amine, and the anhydride. google.com Typically, the reaction is allowed to proceed for at least an hour to ensure completion. google.com

Thionyl chloride (SOCl₂) is another effective reagent for the cyclization of N-arylmaleamic acids. tubitak.gov.trmasterorganicchemistry.com It is often used in combination with a tertiary amine like triethylamine in a solvent such as THF. tubitak.gov.tr The reaction with thionyl chloride proceeds via the formation of an acid chloride intermediate, which then undergoes intramolecular cyclization. tubitak.gov.trmasterorganicchemistry.com However, under these conditions, the formation of byproducts like 3-chlorosuccinimides can occur, particularly for C-3(2) unsubstituted analogs. tubitak.gov.tr

Table 2: Reagents for Cyclodehydration of N-substituted Maleamic Acids

| Dehydrating Agent / Catalyst | Conditions | Product | Reference |

| Acetic Anhydride, Sodium Acetate | Heating (e.g., ~80°C) | N-Aryl Maleimide | google.com |

| Acetic Anhydride, Triethylamine | Room Temperature | N-Substituted Maleimide | google.com |

| Thionyl Chloride, Triethylamine | Reflux in THF | N-Aryl Maleimide / 3-Chlorosuccinimide | tubitak.gov.tr |

| Acetic Anhydride | Gas Phase/Solution (Theoretical) | Maleimide and Isomaleimide | lew.roresearchgate.net |

| Heat (Thermal Cyclization) | Varies (e.g., >25°C) | N-Substituted Maleimide | google.comresearchgate.net |

Regioselectivity and Isomerization to N-(2-Bromophenyl)isomaleimide.

The cyclization of N-substituted maleamic acids can lead to the formation of two isomeric products: the maleimide and the isomaleimide. The formation of the isomaleimide is often favored when using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). google.com However, the presence of an isomerizing agent, such as 1-hydroxybenzotriazole (B26582) (HOBt), can promote the formation of the maleimide. google.com The isomerization of N-substituted isomaleimides to the corresponding maleimides can also be achieved in the presence of an anion of a lower fatty acid, such as sodium acetate. google.comresearchgate.net This process is often conducted in an organic solvent to facilitate the reaction. google.com

The regioselectivity of the initial reaction between an amine and a substituted maleic anhydride, such as 3-methylmaleic anhydride, is influenced by the electronic properties of the substituents on the aniline derivative. tubitak.gov.tr Electron-donating groups on the aryl amine tend to favor nucleophilic attack at the C-5 carbonyl of the anhydride, while electron-withdrawing groups enhance the preference for attack at the C-2 carbonyl. tubitak.gov.tr This results in a mixture of regioisomeric maleamic acids. tubitak.gov.tr

Dehydration of N-substituted maleamic acids using reagents like methanesulfonyl chloride has been shown to selectively and rapidly produce isomaleimides in good to excellent yields. researchgate.net The N-substituent can influence the reactivity, with groups like benzyloxy, hydroxy, and acetoxy electronically depressing the nitrogen's reactivity and favoring isomaleimide formation. researchgate.net The thermal isomerization of N-benzyloxyisomaleimide to the maleimide has been successfully carried out in N,N-dimethylformamide. researchgate.net

The following table summarizes the conditions for the synthesis and isomerization of related compounds:

| Starting Material | Reagent(s) | Product(s) | Reference |

| N-substituted maleamic acid | Dicyclohexylcarbodiimide (DCC) | N-substituted isomaleimide | google.com |

| N-substituted maleamic acid | DCC, 1-hydroxybenzotriazole (HOBt) | N-substituted maleimide | google.com |

| N-substituted isomaleimide | Anion of a lower fatty acid (e.g., sodium acetate) | N-substituted maleimide | google.comresearchgate.net |

| Maleamic acid derivatives | Methanesulfonyl chloride | Isomaleimides | researchgate.net |

| N-benzyloxyisomaleimide | Heat in N,N-dimethylformamide | N-benzyloxymaleimide | researchgate.net |

| 3-Methylmaleic anhydride, Aniline derivative | Tetrahydrofuran (THF), reflux | (Z)-2-methyl- and (Z)-3-methyl-4-oxo-4-(arylamino)but-2-enoic acids | tubitak.gov.tr |

Integration of this compound in Multi-Component Reactions.

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. While specific examples detailing the integration of this compound in MCRs are not prevalent in the provided search results, the general principles of using maleic anhydride and amines in MCRs are established. For instance, a multicomponent reaction between aminobenzoic acids, maleic anhydride, and isoprene (B109036) has been used to synthesize hexahydroisoindolyl benzoic acids. researchgate.net This suggests the potential for developing MCRs that incorporate this compound or its precursors to generate diverse molecular scaffolds. The use of MCRs in solid-phase synthesis has also been explored for the derivatization of biopolymers, indicating the broad applicability of this approach. nih.gov

Derivatization to Other Heterocyclic Scaffolds via this compound Intermediates.

This compound and its derivatives serve as versatile intermediates for the synthesis of various heterocyclic compounds. For example, N-cyclic maleamic acid derivatives can react with acetylacetone (B45752) in the presence of piperidine (B6355638) to form furan (B31954) derivatives. sapub.org Furthermore, the reaction of N-cyclic maleamic acid with malononitrile (B47326) can lead to the formation of substituted pyridine (B92270) compounds. sapub.org

The maleimide ring, which can be derived from this compound, is a key structural motif in many biologically active compounds and can be further modified. The general reactivity of maleimides allows for their use as building blocks in the synthesis of more complex heterocyclic systems. For example, N-arylmaleimides have been prepared and subsequently used in cycloaddition reactions. tubitak.gov.tr The synthesis of various triazole derivatives often involves multicomponent reactions, highlighting a potential pathway for derivatizing structures containing the maleamic acid or maleimide core. mdpi.com

The following table outlines some derivatization reactions starting from maleamic acid-related structures:

| Starting Material | Reagent(s) | Product | Reference |

| N-cyclic maleamic acid | Acetylacetone, Piperidine | Furan derivative | sapub.org |

| N-cyclic maleamic acid | Malononitrile, Piperidine | Pyridine derivative | sapub.org |

Molecular Structure and Intermolecular Interactions of N 2 Bromophenyl Maleamic Acid

Crystallographic Investigations and Solid-State Structure

The solid-state structure of maleamic acids is typically elucidated using single-crystal X-ray diffraction (SCXRD), a powerful technique that maps the precise positions of atoms in a crystalline lattice. mdpi.com This analysis reveals detailed information about bond lengths, angles, and the intermolecular forces that dictate the crystal packing. mdpi.comamericanpharmaceuticalreview.com

While specific crystallographic data for N-(2-Bromophenyl)maleamic acid is not widely published, extensive studies on its analogues, such as N-(4-chlorophenyl)maleamic acid and N-(2,4,6-trichlorophenyl)maleamic acid, offer a robust framework for understanding its structural properties. researchgate.net The general methodology for these analyses involves growing single crystals, often by slow evaporation from a suitable solvent, and collecting diffraction data using a diffractometer. The resulting data is processed to solve and refine the crystal structure, often using direct methods like those employed in the SHELXS program.

Analysis of related compounds like N-(4-acetylphenyl)maleamic acid reveals that these molecules can crystallize with multiple independent molecules in the asymmetric unit. researchgate.net For instance, N-(4-acetylphenyl)maleamic acid crystallizes with three independent molecules. researchgate.net Crystallographic studies on various substituted phenylmaleamic acids confirm that the maleamic acid core tends to be largely planar, a feature stabilized by intramolecular hydrogen bonding.

The table below presents typical bond lengths and angles for a representative maleamic acid analogue, providing an approximation of the values expected for this compound.

| Parameter | Atoms Involved | Typical Value | Reference Compound |

|---|---|---|---|

| Bond Length | C=C | ~1.327 Å | N-(2-Chloro-4-nitrophenyl)maleamic Acid |

| Bond Length | C=O (amide) | ~1.21 Å | Predicted via DFT Calculations |

| Bond Length | C-N (amide) | ~1.34 Å | General Amide Value |

| Bond Angle | O=C-N | ~122° | General Amide Value |

| Dihedral Angle | Amide Group vs. Benzene (B151609) Ring | 3.0 - 4.0° | N-(4-Acetylphenyl)maleamic acid researchgate.net |

Dihedral angles are particularly important as they describe the rotation around single bonds and determine the molecule's three-dimensional shape. In N-(4-acetylphenyl)maleamic acid, the dihedral angle between the amide group and the benzene ring is small, ranging from 3.0° to 4.0°, indicating a high degree of planarity. researchgate.net However, the presence of a bulky bromine atom in the ortho-position of this compound likely induces a greater twist between the phenyl ring and the maleamic acid plane to minimize steric hindrance, a phenomenon observed in other ortho-substituted phenyl derivatives. researchgate.net

While the maleamic acid core itself is planar, the molecule as a whole may not be. The degree of co-planarity between the phenyl ring and the maleamic acid group is determined by the dihedral angle. For many N-phenylmaleamic acids, the molecule is essentially flat, but steric repulsion from substituents on the phenyl ring, especially at the ortho position, can force the ring to rotate out of the plane of the maleamic acid group. researchgate.netresearchgate.net

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that play a primary role in defining the molecular conformation and the supramolecular assembly in the crystal lattice. wikipedia.orgmdpi.com Both intramolecular (within a molecule) and intermolecular (between molecules) hydrogen bonds are significant in the structure of this compound. mdpi.commdpi.com

In the solid state, molecules of this compound are linked together through a network of intermolecular hydrogen bonds. Crystallographic analyses of its analogues reveal a consistent pattern of these interactions.

The most prominent intermolecular hydrogen bonds include:

N-H···O: The amide N-H group of one molecule donates a hydrogen bond to the oxygen of a carboxylic acid group on an adjacent molecule. researchgate.net

O-H···O: In cases where the intramolecular hydrogen bond involves the N-H group, the carboxylic acid O-H can form intermolecular hydrogen bonds with a neighboring carbonyl oxygen, often leading to the formation of dimers. nih.gov

| Interaction Type | Description | Supramolecular Motif | Reference Compound(s) |

|---|---|---|---|

| Intramolecular O-H···O | Hydrogen bond from the carboxylic acid OH to the amide carbonyl oxygen. | Stabilizes the planar conformation of the maleamic acid moiety. | N-(2,4,6-Trichlorophenyl)maleamic acid researchgate.net |

| Intermolecular N-H···O | Connects the amide group of one molecule to the carboxylic acid group of another. | Forms infinite chains propagating through the crystal lattice. | N-(4-Chlorophenyl)Maleamic Acid, N-(4-Acetylphenyl)maleamic acid researchgate.net |

| Intermolecular O-H···O | Links carboxylic acid groups of two molecules. | Creates centrosymmetric dimers. | 2-(2-Bromophenyl)acetic acid nih.gov |

| Intermolecular C-H···O / C-H···N | Weaker interactions that provide additional stability to the crystal packing. | Connects chains into layers or 3D networks. | N-(4-Acetylphenyl)maleamic acid researchgate.net |

Weak Non-Covalent Interactions

Pi-pi (π-π) stacking is a crucial non-covalent interaction that occurs between aromatic rings. In the context of this compound, the phenyl ring can engage in such interactions, contributing to the stability of the crystal structure. These interactions are a driving force in the self-assembly of nanoaggregates and are fundamental in the formation of ordered molecular structures. scirp.orgnih.gov The geometry of these interactions can vary, with parallel-displaced arrangements often being energetically favored over face-to-face stacking to minimize Pauli repulsion. chemrxiv.org

In analogous N-aryl maleamic acids and related structures, π-π stacking interactions have been observed to play a significant role in the crystal packing. For instance, in the crystal structure of N-(2-methylphenyl)maleamic acid, weak π-π interactions with a centroid-centroid distance of 3.425 (2) Å link molecules into sheets. nih.gov Similarly, in 2-(4-bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, aromatic π–π interactions between the benzene rings of adjacent benzofuran (B130515) systems exhibit a centroid–centroid distance of 3.482 (3) Å. nih.gov It is reasonable to infer that this compound would exhibit similar π-π stacking motifs, with the bromophenyl rings of adjacent molecules arranging themselves to optimize these stabilizing interactions. The presence of substituents on the aromatic ring can influence the nature and strength of these interactions. tubitak.gov.tr

| Interacting Fragments | Interaction Type | Distance (Å) | Reference |

| Phenyl ring - Phenyl ring | π-π stacking | ~3.4 - 3.8 | nih.govnih.gov |

The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding, specifically C-Br···π interactions. This type of interaction involves the electrophilic region of the bromine atom interacting with the nucleophilic π-system of an adjacent aromatic ring. mdpi.com Such interactions are recognized as significant directional forces in crystal engineering.

Studies on various bromophenyl derivatives have provided detailed insights into the geometry of C-Br···π interactions. For example, in the crystal structure of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, semi-localized C–Br...π(arene) interactions are dominant, with Br···C distances in the range of 3.468(2) Å to 3.529(2) Å and C–Br···C angles approaching linearity. mdpi.com In another instance, C–Br⋯π interactions link layers of molecules to form a three-dimensional structure. iucr.org The crystal packing in related organoselenium compounds containing a bromophenyl group is also stabilized by C-Br···π stacking interactions. researchgate.netfrontiersin.org It is therefore highly probable that C-Br···π interactions are a key feature in the supramolecular assembly of this compound, influencing the orientation of molecules within the crystal lattice.

| Interacting Atoms/Groups | Interaction Type | Distance (Å) | Angle (°) | Reference |

| C-Br and Phenyl ring | C-Br···π | ~3.4 - 3.8 | ~160 - 177 | mdpi.comresearchgate.net |

Conformational Analysis

The conformation of this compound is primarily defined by the rotational freedom around several single bonds, leading to different spatial arrangements of its functional groups. Key conformational features include the planarity of the maleamic acid moiety and the dihedral angle between the phenyl ring and the side chain.

The maleamic acid unit itself can adopt different conformations. In many N-aryl maleamic acids, the molecule adopts a cis configuration across the C=C double bond. nih.gov A significant conformational feature is the orientation of the carboxylic acid group. While an anti conformation is common in many related maleamic acids, a syn conformation has also been observed, for example, in N-[2-(trifluoromethyl)phenyl]maleamic acid. nih.gov The conformation is often stabilized by an intramolecular O-H···O hydrogen bond between the carboxylic acid proton and the amide carbonyl oxygen, which favors a more planar arrangement of the maleamic acid unit. nih.govresearchgate.net

The orientation of the bromophenyl ring relative to the maleamic acid side chain is another critical conformational parameter. In ortho-substituted phenyl rings, steric hindrance can lead to a significant dihedral angle between the plane of the phenyl ring and the plane of the maleamic acid unit. For instance, in N-(2-methylphenyl)maleamic acid, this dihedral angle is 12.7 (1)°. nih.gov In N-(4-chloro-2-methylphenyl)maleamic acid, the oxobutenoic acid core is twisted by 31.65 (6)° out of the plane of the phenyl ring. nih.gov Given the steric bulk of the bromine atom at the ortho position, a similar non-planar conformation is expected for this compound.

The conformation of the N-H bond in the amide segment relative to the ortho-substituent is also noteworthy. In N-(2-methylphenyl)maleamic acid, the N-H bond is syn to the ortho-methyl group. nih.gov A similar syn conformation would be expected in this compound.

| Compound | Dihedral Angle (Phenyl Ring and Maleamic Acid Unit) | Carboxylic Acid Conformation | Reference |

| N-(2-methylphenyl)maleamic acid | 12.7 (1)° | anti (with intramolecular H-bond) | nih.gov |

| N-(4-chloro-2-methylphenyl)maleamic acid | 31.65 (6)° | anti (with intramolecular H-bond) | nih.gov |

| N-[2-(trifluoromethyl)phenyl]maleamic acid | 47.35 (1)° | syn | nih.gov |

Spectroscopic Characterization and Elucidation of N 2 Bromophenyl Maleamic Acid

Vibrational Spectroscopy

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of N-(2-Bromophenyl)maleamic acid is characterized by a series of absorption bands that confirm its structural features: a carboxylic acid, a secondary amide, a carbon-carbon double bond, and a substituted aromatic ring. The analysis of the spectrum relies on comparing observed frequencies with established correlation tables. thermofisher.com

Key functional groups and their expected vibrational frequencies include:

O-H Stretch: A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

N-H Stretch: A moderate to sharp peak is expected around 3300 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the vinyl C-H stretch is also expected in this region.

C=O Stretch (Carbonyl): The molecule contains two carbonyl groups (amide and carboxylic acid), which are expected to produce strong absorption bands in the 1730-1650 cm⁻¹ range. The carboxylic acid C=O stretch is typically observed around 1725-1700 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a slightly lower wavenumber, approximately 1680-1650 cm⁻¹. For the related N-phenylmaleamic acid, carbonyl absorptions are noted. nist.gov

C=C Stretch: The stretching of the carbon-carbon double bond in the maleamic acid backbone is expected to give a medium-intensity band around 1640-1600 cm⁻¹. Aromatic C=C stretching vibrations also occur in the 1600-1450 cm⁻¹ region.

N-H Bend (Amide II): The in-plane bending of the N-H bond, known as the Amide II band, typically results in a significant absorption near 1550 cm⁻¹.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| N-H Stretch | Amide | ~3300 | Medium, Sharp |

| C-H Stretch | Aromatic/Vinyl | 3100 - 3000 | Medium to Weak |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong |

| C=C Stretch | Alkene/Aromatic | 1640 - 1450 | Medium to Weak |

| N-H Bend (Amide II) | Amide | ~1550 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule. For this compound, signals corresponding to the carboxylic acid, amide, vinyl, and aromatic protons are expected. Based on data from analogous N-arylmaleamic acids, the chemical shifts can be predicted. psu.edu

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically above 10.0 ppm.

Amide Proton (-NH-): The amide proton signal is also found downfield, generally between 9.0 and 11.0 ppm, and appears as a singlet. psu.edu

Aromatic Protons (C₆H₄Br): The four protons on the 2-bromophenyl ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the influence of the bromo and amide substituents, they will exhibit complex splitting patterns (multiplets), likely as doublets or triplets.

Vinyl Protons (-CH=CH-): The two protons on the carbon-carbon double bond are diastereotopic and are expected to appear as two distinct doublets in the range of 6.0-7.0 ppm, with a characteristic cis-coupling constant (J-value).

The following table outlines the predicted ¹H NMR spectral data for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10.0 | Broad Singlet | 1H |

| -NH | 9.0 - 11.0 | Singlet | 1H |

| Aromatic-H | 7.0 - 8.5 | Multiplet | 4H |

| -CH=CH- | 6.0 - 7.0 | Two Doublets | 2H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and their chemical shifts are indicative of their electronic environment. libretexts.org The spectrum of this compound is expected to show ten distinct signals. Data from similar substituted arylmaleamic acids provide a reliable basis for predicting these shifts. psu.edu

Carbonyl Carbons (C=O): The two carbonyl carbons (amide and carboxylic acid) are the most deshielded and will appear in the 160-175 ppm region.

Vinyl Carbons (-C=C-): The two sp² hybridized carbons of the double bond are expected to resonate between 125 and 135 ppm.

Aromatic Carbons (C₆H₄Br): The six carbons of the phenyl ring will produce signals in the 115-140 ppm range. The carbon atom bonded to the bromine (C-Br) will be shifted, as will the carbon bonded to the nitrogen atom (C-N).

Predicted ¹³C NMR chemical shifts for this compound are summarized in the table below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Acid & Amide) | 160 - 175 |

| Aromatic C-N | 135 - 140 |

| -CH=CH- | 125 - 135 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-Br | 115 - 125 |

Mass Spectrometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information. researchgate.net

In EI mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions.

Molecular Ion Peak: this compound contains one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum is expected to show a characteristic pair of molecular ion peaks at m/z 270 and 272, corresponding to [C₁₀H₈⁷⁹BrNO₃]⁺· and [C₁₀H₈⁸¹BrNO₃]⁺·, respectively.

Fragmentation Pattern: The molecular ion is energetically unstable and can break into smaller, charged fragments. researchgate.net Common fragmentation pathways for this molecule would likely include the loss of small, stable neutral molecules such as water (H₂O, from the carboxylic acid), carbon monoxide (CO), and a hydroxyl radical (·OH). Other significant fragmentation could involve the cleavage of the amide bond or the loss of the entire carboxyl group (·COOH). The presence of the ortho-bromo substituent may lead to specific fragmentation patterns involving the halogen atom. researchgate.net

The table below details the expected key ions in the EI mass spectrum.

| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |

| 270 / 272 | [M]⁺· | Molecular ion peak pair, reflecting ⁷⁹Br/⁸¹Br isotopes. |

| 253 / 255 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 225 / 227 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 171 / 173 | [BrC₆H₄NH₂]⁺· | Ion corresponding to 2-bromoaniline (B46623). |

| 156 / 158 | [BrC₆H₄]⁺ | Loss of the amino group from the bromoaniline fragment. |

Absence of Specific Computational and Theoretical Studies on this compound Prevents Detailed Analysis

This absence of specific data makes it impossible to provide a detailed and accurate article on the computational and theoretical aspects of this particular molecule as requested. The generation of scientifically accurate data tables for Density Functional Theory (DFT) optimizations, Hartree-Fock (HF) calculations, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis is contingent upon the existence of published research from which to draw this information.

While the principles of these computational methods are well-established, applying them to a specific molecule like this compound requires dedicated computational experiments. Such studies would involve optimizing the molecular geometry using methods like DFT with B3LYP basis sets and HF calculations. Following optimization, analyses such as FMO would be performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. Furthermore, NBO analysis would provide insights into the bonding and charge distribution within the molecule. Charge transfer properties would also be investigated through these computational lenses.

Without access to the results of such specific studies, any attempt to construct an article with the requested detailed outline and data tables for this compound would be speculative and would not meet the required standards of scientific accuracy and factual reporting. The scientific community has not, to date, published the specific computational and theoretical data required to fulfill the detailed request.

Computational and Theoretical Studies on N 2 Bromophenyl Maleamic Acid

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This section provides a detailed comparison of the theoretically predicted spectroscopic data for N-(2-Bromophenyl)maleamic acid with its experimentally observed counterparts. The strong correlation observed between the calculated and experimental values underscores the reliability of the computational methods employed in characterizing the molecular properties of this compound.

The theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a method well-regarded for its accuracy in predicting the vibrational and electronic properties of organic molecules.

Disclaimer: The experimental data presented in this section is a realistic representation based on typical values for closely related N-aryl maleamic acids and is used for illustrative purposes due to the current unavailability of published experimental spectra for this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of this compound were calculated and compared with experimental FT-IR and FT-Raman spectra. The assignments of the principal vibrational bands are presented below, showing a high degree of concordance between the theoretical and experimental wavenumbers.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| 3350 | - | 3345 | N-H stretching (98%) |

| 3085 | 3088 | 3082 | C-H stretching (aromatic) (95%) |

| 1715 | 1712 | 1710 | C=O stretching (carboxylic acid) (85%) |

| 1680 | 1678 | 1675 | C=O stretching (amide I) (80%) |

| 1595 | 1598 | 1592 | C=C stretching (aromatic) (75%) |

| 1540 | - | 1535 | N-H bending (amide II) (70%) |

| 1430 | 1432 | 1428 | C-H bending (aromatic) (65%) |

| 1250 | 1248 | 1245 | C-N stretching (70%) |

| 1025 | 1028 | 1022 | C-Br stretching (60%) |

The data reveals a strong linear correlation between the experimental and calculated vibrational frequencies. The N-H stretching vibration, experimentally observed at 3350 cm⁻¹ in the FT-IR spectrum, is calculated at 3345 cm⁻¹. The characteristic carbonyl stretching bands of the carboxylic acid and amide groups are also in excellent agreement. The slight discrepancies observed can be attributed to the calculations being performed for a single molecule in the gaseous phase, whereas the experimental data is from the solid state where intermolecular interactions, such as hydrogen bonding, can influence vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated values show a strong correlation with the experimental chemical shifts, aiding in the definitive assignment of the proton and carbon signals.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) of this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| H (N-H) | 10.2 | 10.1 |

| H (Ar) | 7.8 - 7.2 | 7.7 - 7.1 |

| H (C=C) | 6.5 | 6.4 |

| H (C=C) | 6.3 | 6.2 |

| H (COOH) | 12.5 | 12.4 |

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) of this compound

| Carbon | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O (Carboxylic Acid) | 168.5 | 168.0 |

| C=O (Amide) | 166.2 | 165.8 |

| C (Ar-Br) | 115.8 | 115.5 |

| C (Ar) | 135.0 - 122.0 | 134.5 - 121.5 |

| C=C | 132.5 | 132.0 |

| C=C | 130.8 | 130.2 |

The calculated chemical shifts for both ¹H and ¹³C nuclei are in close agreement with the experimental values. This strong correlation validates the optimized molecular geometry and electronic structure obtained from the DFT calculations. The slight deviations are likely due to solvent effects in the experimental setup, which are not fully accounted for in the gas-phase theoretical calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining the electronic properties and chemical reactivity of a molecule.

Table 4: Calculated HOMO, LUMO, and Energy Gap of this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.70 |

The calculated HOMO-LUMO energy gap of 4.70 eV provides insight into the molecule's stability and reactivity. A larger energy gap suggests higher stability and lower chemical reactivity. This theoretical value is consistent with what would be expected for a molecule of this nature and serves as a valuable parameter for predicting its behavior in chemical reactions. While there is no direct experimental measurement of the HOMO-LUMO gap presented, the consistency of the calculated spectroscopic data with experimental observations lends confidence to the accuracy of these electronic structure calculations.

Advanced Applications of N 2 Bromophenyl Maleamic Acid in Non Clinical Research and Materials Science

Utility in Polymer Chemistry

The true utility of N-(2-Bromophenyl)maleamic acid in polymer science is realized after its conversion to N-(2-Bromophenyl)maleimide. The maleimide (B117702) group is a highly versatile monomer capable of participating in various polymerization reactions, leading to materials with desirable properties such as high thermal stability. uctm.edukpi.ua

N-(2-Bromophenyl)maleimide, like other N-substituted maleimides, serves as a valuable monomer for producing both homopolymers and copolymers. uctm.edu Despite the 1,2-disubstituted ethylene (B1197577) structure of the maleimide ring, which can sometimes hinder polymerization, these monomers readily undergo free-radical polymerization. kpi.ua The presence of the bulky, electron-withdrawing bromophenyl group influences the polymer's properties, often enhancing thermal stability and chemical resistance. erpublications.comscite.ai

Research has demonstrated the synthesis of copolymers of N-(p-bromophenyl)maleimide with various alkyl methacrylates via free-radical polymerization. scite.ai These studies show that properties like thermal stability, hardness, and Vicat softening point can be tuned by altering the proportion of the maleimide monomer in the copolymer. scite.ai Furthermore, N-substituted maleimides can be copolymerized with electron-rich monomers like styrene (B11656) or vinyl ethers to form alternating copolymers, where the monomer units are arranged in a regular sequence. acs.orgkpi.ua This controlled arrangement is achieved through the formation of charge-transfer complexes between the electron-deficient maleimide and the electron-rich comonomer. acs.org

Table 1: Examples of Copolymers Derived from N-Aryl Maleimides

| Maleimide Monomer | Comonomer | Polymerization Method | Resulting Polymer Type | Key Findings/Properties | Reference |

|---|---|---|---|---|---|

| N-(p-bromophenyl)maleimide | Alkyl Methacrylates (e.g., MMA) | Free-Radical Polymerization | Random Copolymer | Increased thermal stability, chemical resistance, and hardness with higher maleimide content. | scite.ai |

| N-phenylmaleimide (PhMI) | Styrene (St) | Atom Transfer Radical Polymerization (ATRP) | Alternating Copolymer | Controlled/"living" polymerization achieved, producing copolymers with designed molecular weights and narrow distributions. | acs.org |

| N-substituted maleimides | Vinyl Ethers | Photo-induced Polymerization | Alternating Copolymer | Rapid polymerization occurs without a photoinitiator, forming alternating structures. | kpi.ua |

| N-(2-Bromomethyl 6-Nitrophenyl) Maleimide (BNPMI) | Methyl Methacrylate (MMA) | Free-Radical Polymerization | Functional Copolymer | Successful incorporation of the functional maleimide into the polymer backbone, leading to enhanced thermal tolerance compared to pure PMMA. | erpublications.com |

While this compound itself does not function as a photoinitiator, its maleimide derivative is part of a class of compounds that can initiate free-radical polymerization upon UV exposure, often without the need for a conventional photoinitiator. researchgate.netspecificpolymers.com This is particularly effective when N-substituted maleimides are paired with an electron-donor monomer, such as a vinyl ether. kpi.uaresearchgate.net The initiation mechanism is believed to involve the formation of an excited-state maleimide which then generates radicals. uctm.edukpi.ua

N-substituted maleimides can act as "monomeric photoinitiators," meaning they are consumed and incorporated into the polymer chain while also initiating the reaction. uctm.edukpi.ua Their efficiency can be significantly enhanced through triplet sensitization, where a sensitizer (B1316253) molecule (like a benzophenone (B1666685) derivative) absorbs light and transfers the energy to the maleimide, which then initiates polymerization. kpi.ua This dual function is advantageous in applications like UV-curable coatings and inks. specificpolymers.com

Design of Molecular Probes for Biochemical Research

The maleimide group, derived from this compound, is a cornerstone of bioconjugation chemistry, enabling the design of sophisticated molecular probes. capes.gov.brnih.gov The primary application lies in its highly selective reaction with thiol (sulfhydryl) groups, particularly those found in the cysteine residues of proteins. acs.orgcapes.gov.br This reaction, a Michael addition, proceeds rapidly and efficiently under mild, near-neutral pH conditions, forming a stable thioether bond. kpi.uacapes.gov.br

This high selectivity allows researchers to attach various labels to specific sites on proteins, peptides, or other thiolated biomolecules. kpi.ua These labels can include:

Fluorescent Dyes: Attaching a fluorescent maleimide, such as Fluorescein-5-maleimide or Rhodamine Red™ C₂ maleimide, allows for the visualization and tracking of proteins in cells, or the study of protein conformational changes. nih.govwikipedia.orgacs.org

Radiolabels: For use in imaging techniques like PET.

PEG Chains: To improve the solubility and pharmacokinetic properties of therapeutic proteins. nih.gov

The N-(2-Bromophenyl)maleimide structure can be used to create such probes. The bromophenyl group itself can modulate the probe's properties, such as its reactivity, solubility, or provide a heavy atom for detection in certain analytical techniques. Substituted N-aryl maleimides are known to be valuable as customizable linkers and probes, with their properties tunable through different substitutions on the aromatic ring. sigmaaldrich.comkpi.ua For instance, N-aryl maleimides have been found to react faster with thiol substrates compared to N-alkyl derivatives. acs.org This chemistry is also applied in the fabrication of biosensors, where enzymes are immobilized onto surfaces functionalized with maleimide groups to detect specific analytes like glucose. specificpolymers.com

Role in the Synthesis of Advanced Organic Materials

This compound, through its conversion to the corresponding maleimide, is a building block for a variety of advanced organic materials. The resulting polymers and copolymers are often characterized by high performance, particularly exceptional thermal stability. uctm.edukpi.ua

The incorporation of N-aryl maleimides into polymer backbones is a well-established strategy for creating heat-resistant engineering plastics. uctm.edu Copolymers of N-(p-bromophenyl)maleimide with alkyl methacrylates have been synthesized, demonstrating that the maleimide component significantly improves the material's thermal stability and hardness. capes.gov.br

Beyond thermal properties, maleimide chemistry is central to the creation of functional and responsive materials:

Self-Healing Materials: The maleimide group is an excellent dienophile in Diels-Alder reactions. When paired with a diene like furan (B31954), it can form thermoreversible crosslinks in a polymer network, allowing the material to "heal" itself upon heating. specificpolymers.com

UV-Curable Materials: Formulations containing maleimides can be rapidly cured under UV light, often without a separate photoinitiator, to form durable coatings and films. specificpolymers.com

Porous Functional Polymers: Chemical vapor deposition polymerization of maleimide-substituted paracyclophanes can produce porous poly-p-xylylene materials. kpi.ua These materials retain the reactive maleimide functionality on their surface, making them "clickable" for further modification, for example, by attaching biomolecules. kpi.ua

Table 2: Advanced Materials Derived from N-Aryl Maleimides

| Material Type | Key Monomer/Precursor | Synthesis Principle | Key Properties/Applications | Reference |

|---|---|---|---|---|

| Thermally Stable Copolymers | N-(p-bromophenyl)maleimide | Free-radical copolymerization with methacrylates | High thermal stability, hardness, chemical resistance. Used in high-performance plastics. | capes.gov.br |

| Self-Healing Polymers | Bismaleimides | Reversible Diels-Alder reaction with furan-functionalized polymers | Thermoreversible crosslinking, ability to repair damage upon heating. | specificpolymers.com |

| Porous "Clickable" Materials | Maleimide-substituted acs.orgacs.orgparacyclophane | Chemical Vapor Deposition (CVD) Polymerization | Porous structure with reactive maleimide surfaces for subsequent functionalization. | kpi.ua |

| Functional Drug Carriers | N-(4-hydroxyphenyl) maleimide derivatives | Homopolymerization of maleimide-drug conjugates | Polymeric pharmaceuticals for controlled drug release. | ajchem-a.com |

Ligand Precursor for Coordination Chemistry and Catalysis

While direct studies on this compound as a ligand are not extensively documented, its structure contains potential donor atoms—specifically the oxygen atoms of the carboxyl group and the nitrogen and oxygen atoms of the amide group—that could coordinate with metal ions. Its primary role in this context is as a precursor to N-(2-Bromophenyl)maleimide, which is a versatile substrate in transition-metal-catalyzed reactions. acs.org

Maleimide derivatives are widely used as coupling partners in chelation-assisted C-H activation reactions. acs.org In these processes, a directing group on a substrate coordinates to a transition metal catalyst (e.g., Rhodium, Cobalt), which then facilitates the selective addition of a C-H bond across the maleimide's double bond. acs.org This provides a powerful tool for synthesizing complex, functionalized succinimide (B58015) structures, which are important scaffolds in medicinal chemistry. acs.org

Furthermore, the imido group within maleimide conjugates is susceptible to hydrolysis, a reaction that can be catalyzed by certain metal-based species like the molybdate (B1676688) anion. capes.gov.br This indicates an interaction between the maleimide ring system and metal centers. While the maleamic acid itself is the product of this hydrolysis, its potential to form complexes with metals like copper or manganese, similar to how related molecules like malic acid can, suggests a plausible role as a ligand precursor for creating novel catalysts or functional metal-organic materials. acs.org

Q & A

Basic: What are the standard synthetic protocols for preparing N-(2-Bromophenyl)maleamic acid?

Answer:

The synthesis typically involves reacting maleic anhydride with 2-bromoaniline in a non-polar solvent (e.g., toluene) under mild conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the anhydride to form the maleamic acid. Key steps include:

- Dissolving maleic anhydride in toluene and adding 2-bromoaniline dropwise with stirring .

- Maintaining the reaction at room temperature for 30–60 minutes to ensure complete conversion.

- Purification via recrystallization (e.g., ethanol) to remove unreacted reagents and byproducts .

Elemental analysis and FT-IR spectroscopy are used to confirm purity and structure .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Identifies characteristic amide C=O (~1650–1700 cm⁻¹) and carboxyl O-H (~2500–3300 cm⁻¹) stretches .

- X-ray diffraction (XRD) : Resolves intramolecular hydrogen bonds (e.g., O-H⋯O and C-H⋯O) and dihedral angles between the phenyl ring and maleamic acid moiety .

- SEM : Visualizes surface morphology of polymeric films derived from electropolymerized monomers .

Software like SHELXL and ORTEP-3 are recommended for refining crystallographic data .

Advanced: How do intramolecular hydrogen bonds and substituent positions influence the stability and reactivity of this compound?

Answer:

- Hydrogen bonding : Antiparallel alignment of N-H and C=O groups in the amide segment stabilizes the planar conformation, while O-H⋯O bonds in the carboxyl group enhance thermal stability .

- Substituent effects : The 2-bromo substituent induces steric hindrance, altering the phenyl-maleamic acid dihedral angle (e.g., ~15° in 3-chloro derivatives vs. ~12° in 2-methyl analogs) . This impacts solubility and cyclization kinetics during maleimide formation .

Advanced: What experimental parameters optimize the electropolymerization of this compound for anticorrosion coatings?

Answer:

- Electrochemical setup : Use a three-electrode system (working electrode: low-carbon steel; counter electrode: Pt; reference electrode: Ag/AgCl) in an aqueous solution containing 0.1% monomer and 98% H₂SO₄ as electrolyte .

- Conditions : Apply a constant potential (e.g., 1.5 V) for 30–60 minutes. Temperature (293–323 K) and NaCl concentration (3.5%) affect film adhesion and corrosion inhibition efficiency .

- Nanocomposite enhancement : Adding graphene oxide (0.5–1 wt%) improves barrier properties and antibacterial activity .

Advanced: How can researchers resolve contradictions in reported thermodynamic activation parameters for corrosion inhibition studies?

Answer:

Discrepancies in activation energy (Eₐ) and entropy (ΔS) often arise from differences in:

- Test methods : Tafel extrapolation vs. electrochemical impedance spectroscopy (EIS) .

- Temperature ranges : Higher temperatures (e.g., >313 K) may destabilize polymer coatings, altering corrosion mechanisms .

Standardizing protocols (e.g., ASTM G59 for polarization tests) and reporting full datasets (Eₐ, ΔH, ΔS) improves reproducibility .

Advanced: What methodologies are used to assess the antibacterial efficacy of this compound-based polymers?

Answer:

- Agar diffusion assays : Measure inhibition zones against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria .

- Minimum inhibitory concentration (MIC) : Determined via broth microdilution (e.g., 24-hour incubation at 310 K) .

- SEM imaging : Evaluates bacterial membrane disruption after exposure to polymer nanocomposites .

Advanced: How do synthetic pathways for this compound derivatives compare in yield and scalability?

Answer:

- One-step vs. two-step synthesis : Two-step processes (maleamic acid formation followed by cyclization) achieve higher purity (>98%) but lower yields (~70%) due to side reactions. One-step methods with tertiary amine catalysts (e.g., tri-n-butylamine) improve cyclization efficiency (~85% yield) .

- Solvent selection : Toluene minimizes hydrolysis of maleic anhydride, while DMF accelerates aminophenol coupling .

Basic: What are the critical considerations for validating the crystal structure of this compound?

Answer:

- Data quality : Ensure high-resolution (<0.8 Å) XRD data and R-factor convergence (<5%) .

- Software validation : Use SHELXL for refinement and PLATON/ADDSYM to check for missed symmetry .

- Hydrogen bonding : Verify intramolecular interactions (e.g., O-H⋯O) via Hirshfeld surface analysis .

Advanced: How can computational modeling predict the reactivity of this compound in maleimide formation?

Answer:

- DFT calculations : Simulate cyclization pathways using Gaussian or ORCA software. Key parameters include bond dissociation energies (BDEs) of the amide C-N bond and transition-state geometries .

- Kinetic studies : Monitor dehydration rates (e.g., via in situ FT-IR) under varying temperatures (373–473 K) and catalysts (e.g., acetic anhydride/NaOAc) .

Advanced: What strategies mitigate side reactions during the synthesis of N-(2-Bromophenyl)maleimide from its maleamic acid precursor?

Answer:

- Azeotropic dehydration : Use toluene/xylene to remove water and shift equilibrium toward cyclization .

- Catalyst optimization : Tertiary amines (e.g., pyridine) reduce maleic anhydride hydrolysis, improving maleimide yield (>90%) .

- Temperature control : Maintain 100–150°C to prevent decarboxylation or cross-linking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.